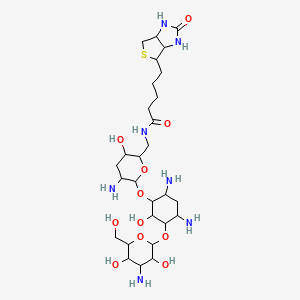

Biotinyl Tobramycin Amide

Description

Conceptual Framework of Bifunctional Chemical Conjugates

Biotinyl Tobramycin (B1681333) Amide is a prime example of a bifunctional chemical conjugate. These are hybrid molecules created by linking two or more distinct functional units, each with a specific role. In this case, the tobramycin moiety acts as the "bait," targeting a specific biological structure, while the biotin (B1667282) moiety serves as a "handle" or affinity tag. scbt.com

The principle behind this design is to leverage the known biological activity of one part of the molecule (tobramycin) to direct the entire conjugate to a specific location within a biological system. The other part of the molecule (biotin) can then be used for detection, purification, or localization through its exceptionally strong and specific non-covalent interaction with proteins like avidin (B1170675) and streptavidin. scbt.combiorxiv.org This powerful combination allows for the selective isolation and study of the "bait's" binding partners.

Origin and Design Rationale of Biotinyl Tobramycin Amide as a Research Tool

The design of this compound is rooted in the need to understand the mechanism of action of aminoglycoside antibiotics and the ways in which bacteria develop resistance. nih.govnih.gov Tobramycin, a potent broad-spectrum antibiotic, functions by binding to the 30S subunit of bacterial ribosomes, which disrupts protein synthesis and ultimately leads to bacterial cell death. biosynth.combiosynth.comnih.gov

By attaching a biotin tag to tobramycin, researchers created a molecule that retains its ability to bind to the bacterial ribosome. biosynth.com The biotin moiety, however, provides a powerful means of tracking and isolating these tobramycin-ribosome complexes. This allows for detailed investigation into the specific ribosomal components that interact with the antibiotic. The amide linkage between tobramycin and biotin is a common and stable method for creating such conjugates. scbt.com Different variants exist, such as those with spacers like 12-aminododecanoyl, which can influence the molecule's properties and applications. biosynth.com

Significance in Modern Academic Research Paradigms

This compound and similar biotinylated molecules are significant tools in modern research, particularly in proteomics and molecular biology. scbt.com They are instrumental in techniques such as:

Affinity Purification and Pull-Down Assays: this compound can be immobilized on a solid support coated with streptavidin. When a cell lysate is passed over this support, the tobramycin moiety binds to its target (e.g., the bacterial ribosome or associated proteins), effectively "pulling" them out of the mixture for identification and further study. nih.govresearchgate.netnih.gov This is crucial for identifying the molecular targets of drugs and understanding their mechanism of action.

Localization and Visualization: By using fluorescently labeled streptavidin, the location of this compound within cells can be visualized. This helps researchers understand the uptake and distribution of the antibiotic, providing insights into its journey to the ribosomal target and mechanisms of bacterial penetration. biosynth.com

Studying Antibiotic Resistance: This conjugate is valuable in investigating mechanisms of antibiotic resistance. For example, it can be used to study how modifications to the ribosome or the presence of drug-modifying enzymes affect the binding of tobramycin. nih.govbiosynth.com

Binding Assays and Protein Labeling: The biotin tag facilitates various binding assays and allows for the specific labeling of proteins that interact with tobramycin. biosynth.combiosynth.com

The use of such well-designed chemical probes allows for a deeper and more precise understanding of fundamental biological processes and the molecular basis of disease and drug action.

Properties

Molecular Formula |

C28H51N7O11S |

|---|---|

Molecular Weight |

693.8 g/mol |

IUPAC Name |

N-[[5-amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |

InChI |

InChI=1S/C28H51N7O11S/c29-10-5-11(30)25(46-27-22(40)19(32)21(39)16(8-36)44-27)23(41)24(10)45-26-12(31)6-14(37)15(43-26)7-33-18(38)4-2-1-3-17-20-13(9-47-17)34-28(42)35-20/h10-17,19-27,36-37,39-41H,1-9,29-32H2,(H,33,38)(H2,34,35,42) |

InChI Key |

DNMIHSPKPKIPBY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N |

Origin of Product |

United States |

Synthetic Strategies and Structural Modifications of Biotinyl Tobramycin Amide

Chemical Synthesis Pathways for Amide Conjugation

The creation of Biotinyl Tobramycin (B1681333) Amide hinges on the formation of a stable amide bond between biotin (B1667282) and tobramycin. This process requires careful chemical maneuvering due to the multiple reactive amino and hydroxyl groups present on the tobramycin molecule. nih.gov

Detailed Reaction Mechanisms for Biotin-Tobramycin Linkage

The most common method for linking biotin to tobramycin involves the use of activated biotin derivatives, such as N-hydroxysuccinimide (NHS) esters of biotin. nih.govacs.org This strategy relies on a base-catalyzed reaction where the NHS ester of biotin reacts with one of the primary amine groups of tobramycin. nih.gov

The reaction mechanism proceeds as follows:

Activation of Biotin: The carboxylic acid group of biotin's valeric acid side chain is activated, often by converting it into an NHS ester. nih.govgbiosciences.com This creates a good leaving group, making the carbonyl carbon more susceptible to nucleophilic attack.

Nucleophilic Attack: A primary amine group on the tobramycin molecule, typically the 6'-amine due to its higher reactivity, acts as a nucleophile and attacks the activated carbonyl carbon of the biotin-NHS ester. nih.gov

Amide Bond Formation: The subsequent collapse of the tetrahedral intermediate results in the formation of a stable amide bond and the release of the NHS leaving group. gbiosciences.comnih.gov

The presence of multiple amino groups on tobramycin can lead to a mixture of products with biotin attached at different positions. nih.gov Therefore, protecting group strategies are often employed to achieve regioselectivity and ensure the biotin moiety is attached to a specific amine. nih.gov

Application of Orthogonal Bioconjugation Techniques (e.g., Click Chemistry)

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org These techniques offer a high degree of specificity and efficiency for conjugating molecules like biotin and tobramycin.

"Click chemistry," a term coined by K.B. Sharpless, represents a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgnih.gov

For the synthesis of Biotinyl Tobramycin Amide using click chemistry, the following steps are typically involved:

Functionalization: Tobramycin is modified to contain an alkyne group, while biotin is functionalized with an azide (B81097) group (or vice versa). medchemexpress.comabpbio.comrsc.org This creates the "click" handles for the subsequent cycloaddition reaction.

Copper-Catalyzed Cycloaddition: In the presence of a copper(I) catalyst, the azide and alkyne groups undergo a [3+2] cycloaddition to form a stable triazole ring, effectively linking the biotin and tobramycin molecules. organic-chemistry.orginterchim.fr

This method offers several advantages over traditional amide bond formation, including high specificity, quantitative yields, and compatibility with aqueous environments. interchim.fr Strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free version of click chemistry, provides an alternative for live-cell applications. wikipedia.org

Design Principles for Spacer/Linker Optimization

The linker connecting biotin and tobramycin is not merely a passive connector; its length and chemical composition can significantly influence the properties and activity of the resulting conjugate. nih.gov

Influence of Linker Length on Conjugate Activity in Research Models

The length of the spacer arm between biotin and tobramycin can impact the conjugate's ability to interact with its biological targets. Research on other biotinylated probes has shown that linker length can affect both cytotoxicity and the efficiency of affinity pulldown assays. nih.gov

For instance, a study on biotinylated OSW-1 probes with varying linker lengths revealed that while cytotoxicity was comparable across the different probes, the efficiency of enriching target proteins in affinity pulldown assays was significantly influenced by the linker length. nih.gov A probe with a PEG5 linker, comprising 25 atoms, was found to be optimal for isolating binding proteins. nih.gov In the context of this compound, a longer linker, such as the 12-aminododecanoyl spacer in N-Biotinyl-12-aminododecanoyltobramycin amide, can provide greater flexibility, potentially allowing for better interaction with both bacterial ribosomes (the target of tobramycin) and avidin (B1170675) or streptavidin (the binding partners of biotin). biosynth.com The use of a PEG linker has also been shown to minimize steric hindrance for aptamer binding to biotinylated aminoglycosides. acs.org

Table 1: Examples of this compound Conjugates with Different Linkers

| Compound Name | Linker | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Direct Amide Linkage | 419573-18-5 | C₂₈H₅₁N₇O₁₁S | 693.81 |

| N-Biotinyl-12-aminododecanoyltobramycin amide | 12-aminododecanoyl spacer | 419573-20-9 | C₄₀H₇₄N₈O₁₂S | 891.13 |

| Biotinamidocaproate Tobramycin Amide | Biotinamidocaproate | 19573-19-6 | Data not readily available | Data not readily available |

Impact of Linker Composition on Biomacromolecular Recognition

For example, the introduction of a triazole moiety via click chemistry not only provides a stable linkage but can also influence RNA binding, as demonstrated in studies with neomycin-bisbenzimidazole conjugates. nih.gov The composition of the linker was found to be a key factor in achieving nanomolar binding affinity for miRNA. nih.gov Similarly, in the context of PROTACs (Proteolysis Targeting Chimeras), the linker composition has a profound impact on cell permeability, with linkers that facilitate the shielding of polar surface area leading to higher permeability. nih.gov For this compound, a linker's composition can affect its interaction with the bacterial cell envelope and its subsequent binding to the ribosomal target.

Rational Design of Analogs for Structure-Function Elucidation

The systematic design and synthesis of this compound analogs are crucial for understanding the structure-function relationships of this conjugate. By making specific modifications to the tobramycin core, the biotin moiety, or the linker, researchers can probe the key features required for its biological activity. acs.org

Rational design approaches can involve:

Modifying the Tobramycin Core: Altering the amino or hydroxyl groups on the tobramycin scaffold can provide insights into which groups are critical for ribosomal binding and antibacterial activity. nih.gov

Varying the Linker: As discussed previously, synthesizing analogs with different linker lengths and compositions can help optimize properties like target binding and cell penetration. nih.govacs.org

Altering the Biotin Moiety: While the biotin-avidin interaction is well-characterized, modifications to the biotin structure could be explored to modulate binding affinity or introduce additional functionalities. nih.gov

Structure-activity relationship (SAR) studies, often guided by computational modeling and molecular docking, can identify promising candidates for further investigation. acs.org For example, a recent study on tobramycin-based heparanase inhibitors utilized a structure-based design approach to generate a library of potent and selective mimetics. acs.org This highlights the power of rational design in developing novel tobramycin conjugates with tailored biological activities.

Systematic Modifications of the Biotin Moiety for Research Probes

The biotin component of this compound serves as a powerful affinity tag. sigmaaldrich.com Modifications to this part of the molecule are typically designed to refine its function as a probe, primarily by altering the spacer that connects it to tobramycin or by changing its binding and release characteristics. These modifications are crucial for applications such as affinity purification, molecular detection, and studying biomolecular interactions. gencefebio.comthermofisher.com

One common strategy involves adjusting the length and chemical nature of the spacer arm. While a direct linkage is possible, steric hindrance from the bulky tobramycin molecule can impede the biotin's interaction with streptavidin's binding pocket. idtdna.com To overcome this, various spacers are introduced. For instance, a derivative like N-Biotinyl-12-aminododecanoyltobramycin amide incorporates a long 12-carbon linker, which positions the biotin tag further away from the antibiotic, facilitating more efficient binding to streptavidin-coated surfaces or probes. biosynth.com Another approach uses flexible triethyleneglycol (TEG) spacers to increase the distance to 15 atoms, which is beneficial when attaching the conjugate to nanospheres or magnetic beads. idtdna.com

Another key area of modification is the development of cleavable biotin tags. The bond between biotin and streptavidin is extremely robust, requiring harsh denaturing conditions to break, which can damage the target molecules under investigation. thermofisher.com To address this, reversible or cleavable linkers have been engineered. Photocleavable (PC) biotin, for example, incorporates a spacer that can be broken by exposure to UV light (300–350 nm), allowing for the gentle release of the captured biomolecules. idtdna.com Similarly, linkers containing disulfide bonds can be cleaved under mild reducing conditions, providing another method for controlled release. thermofisher.com These innovations expand the utility of biotinylated probes in purification and analysis workflows. thermofisher.com

The table below details various modifications to the biotin moiety used in creating research probes.

| Modification Type | Spacer/Linker Example | Purpose of Modification | Research Application |

| Spacer Length Extension | C6 Alkane, Triethyleneglycol (TEG) | Reduces steric hindrance, improves access to the biotin binding pocket. idtdna.com | Attachment to solid supports (e.g., magnetic beads), nanospheres. idtdna.com |

| Long-Chain Spacers | 12-aminododecanoyl | Maximizes distance between biotin and the parent molecule for enhanced binding. biosynth.com | Targeted delivery and tracking in complex biological systems. biosynth.com |

| Cleavable Linkers | Photocleavable (PC) Spacer | Allows for gentle, controlled release of the biotinylated molecule from streptavidin upon UV exposure. idtdna.comthermofisher.com | Affinity purification where recovery of the native target molecule is required. thermofisher.com |

| Cleavable Linkers | Disulfide Bond | Enables release of the biotin tag under mild reducing conditions. thermofisher.com | Elution of purified proteins from streptavidin columns without harsh denaturants. thermofisher.com |

| Affinity Enhancement | Dual Biotin | Incorporates two biotin groups to increase the overall binding affinity to streptavidin. idtdna.com | Used in sensitive assays like Serial Analysis of Gene Expression (SAGE). idtdna.com |

Strategic Derivatization of the Tobramycin Moiety for Mechanistic Studies

The tobramycin core of the conjugate retains the fundamental mechanism of action of aminoglycoside antibiotics, which involves binding to the 30S subunit of bacterial ribosomes and inhibiting protein synthesis. biosynth.com Strategic derivatization of the tobramycin moiety is employed not to enhance its antibiotic activity per se, but to facilitate mechanistic studies, such as investigating antibiotic resistance, tracking the molecule's localization within cells, and developing sensitive analytical methods. biosynth.comnih.gov

A primary strategy for modifying tobramycin and other aminoglycosides is the acylation of its primary amino groups. nih.gov The reaction of tobramycin with N-hydroxysuccinimide (NHS) esters of biotin results in the formation of a stable amide bond, typically at the 6'-amine position, which is a common site for such modifications. nih.gov This site-specific derivatization is crucial for creating a well-defined conjugate where the biotin tag does not interfere with the regions of tobramycin essential for ribosomal binding.

For analytical purposes, tobramycin's lack of a natural chromophore makes it difficult to detect using standard spectrophotometric methods. japsonline.compsu.edu Derivatization with a fluorescent tag is a powerful technique to overcome this limitation. A highly sensitive method involves reacting tobramycin with 2-naphthalenesulfonyl chloride (NSCl) in the presence of a catalyst. researchgate.net This reaction creates a fluorescent derivative that can be easily quantified using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL), enabling precise measurement in various samples. researchgate.net Such methods are invaluable for pharmacokinetic studies and for quality control analysis. researchgate.netunipi.it

Other derivatization techniques are used for mass spectrometry (MS) analysis. Aminoglycosides can be challenging to detect with MS due to poor ionization. nih.gov Derivatizing tobramycin with reagents like tris(2,6-dimethoxyphenyl)carbenium ion significantly improves its detectability in MALDI mass spectrometry, allowing for the simultaneous detection of multiple aminoglycosides in a mixture. nih.gov These modifications are essential tools for studying the mechanisms of antibiotic action and resistance at a molecular level.

The following table summarizes key derivatization strategies for the tobramycin moiety.

| Modification Site (Tobramycin) | Reagent/Strategy | Purpose of Derivatization | Analytical Outcome/Study Type |

| 6'-Amino Group | Biotin-NHS Ester | Covalent attachment of a biotin tag for affinity-based applications. nih.gov | Creation of this compound for tracking and purification studies. biosynth.com |

| Primary Amino Groups | 2-Naphthalenesulfonyl Chloride (NSCl) | Introduction of a fluorophore for sensitive detection. researchgate.net | Quantitative analysis by HPLC with fluorescence detection; mechanistic and quality control studies. researchgate.net |

| Primary Amino Groups | Tris(2,6-dimethoxyphenyl)carbenium ion | Enhances ionization and detection in mass spectrometry. nih.gov | Simultaneous detection of multiple aminoglycosides by MALDI-MS for comparative studies. nih.gov |

| All Amino and Hydroxyl Groups | Trimethylsilylimidazole (TMSI) / Heptafluorobutyric imidazole (B134444) (HFBI) | Increases volatility for gas chromatography. psu.edu | Analysis of tobramycin concentration in biological samples (e.g., serum) by GC-MS. psu.edu |

| Primary Amino Groups | Fluorescamine | Creation of a fluorescent derivative for spectrophotometric methods. unipi.it | Quantification of tobramycin in in-vitro release studies and biological humor. unipi.it |

Molecular Recognition and Functional Mechanisms of Biotinyl Tobramycin Amide

Interactions with Biotin-Binding Proteins (Avidin/Streptavidin)

The biotin (B1667282) moiety of Biotinyl Tobramycin (B1681333) Amide facilitates a well-characterized and exceptionally strong non-covalent interaction with the proteins avidin (B1170675) and streptavidin. core.ac.ukthermofisher.com This interaction is fundamental to numerous biotechnological applications, including purification, detection, and immobilization of biotinylated molecules. core.ac.uk

Mechanisms of High-Affinity Complex Formation

The binding of biotin to avidin or streptavidin is one of the strongest known non-covalent interactions in nature. core.ac.uknih.gov This high affinity is the result of a combination of factors, including extensive hydrogen bonding and van der Waals interactions within a deep binding pocket on the protein. nih.gov A crucial feature of this interaction is a mobile loop (L3/4) in streptavidin and avidin that closes over the bound biotin molecule, effectively locking it in place. nih.gov This conformational change contributes significantly to the binding affinity. nih.gov The binding of the biotin portion of Biotinyl Tobramycin Amide to avidin or streptavidin is characterized by high specificity and affinity. nih.gov

Thermodynamics and Kinetics of Biotin-Protein Binding

The interaction between biotin and avidin/streptavidin is characterized by an extremely low dissociation constant (Kd), typically in the range of 10⁻¹⁴ to 10⁻¹⁵ M, indicating a very stable complex. core.ac.ukplos.orggatorbio.com The binding process is rapid, with association rate constants (kon) reported to be in the range of 10⁵ to 10⁷ M⁻¹s⁻¹. nih.govplos.org While fast, these rates are slower than diffusion-limited reactions, suggesting a multi-step binding process likely involving the aforementioned conformational changes. nih.govplos.org The dissociation rate constant (koff) is exceptionally slow, contributing to the high stability of the complex. acs.org

Thermodynamic studies reveal that the binding is a spontaneous process, as indicated by a negative Gibbs free energy change (ΔG). aimspress.com The binding of biotin to streptavidin is enthalpically driven at higher temperatures (30°C to 40°C) and entropically driven at lower temperatures (15°C to 25°C). aimspress.com The change in heat capacity (ΔCp) upon binding is negative, which is characteristic of interactions involving the burial of nonpolar surface area. aimspress.com Arrhenius plots show a strong temperature dependence of the association rate constants, with large activation energies (6–15 kcal/mol), further supporting a mechanism more complex than simple diffusion. nih.govplos.org

| Parameter | Value | Protein | Reference |

| Dissociation Constant (Kd) | ~10⁻¹⁵ M | Avidin/Streptavidin | nih.govplos.org |

| Association Rate Constant (kon) | 10⁵ - 10⁷ M⁻¹s⁻¹ | Avidin/Streptavidin | nih.govplos.org |

| Activation Energy (Ea) | 6-15 kcal/mol | Avidin/Streptavidin | nih.govplos.org |

| Gibbs Free Energy (ΔG) | Negative | Streptavidin | aimspress.com |

| Heat Capacity Change (ΔCp) | -459.9 cal/mol·K | Streptavidin | aimspress.com |

Engagement with RNA Aptamers and Ribonucleoprotein Complexes

The tobramycin component of this compound retains its ability to bind specifically to certain RNA structures. researchgate.net Tobramycin is an aminoglycoside antibiotic that functions by binding to the A-site of the 16S ribosomal RNA in bacteria, leading to inhibition of protein synthesis. nih.gov Beyond its natural target, tobramycin can also be recognized by artificially selected RNA sequences known as aptamers. nih.govnih.gov

Specific Recognition of Tobramycin-Binding RNA Structures

The binding of tobramycin to its RNA targets is highly specific and involves a precise three-dimensional fit. In the context of the bacterial ribosome, tobramycin interacts with the major groove of the A-site RNA. pnas.org This interaction is mediated by a network of hydrogen bonds between the amino and hydroxyl groups of the tobramycin molecule and the functional groups of the RNA bases and the phosphate (B84403) backbone. nih.gov

RNA aptamers selected for tobramycin binding often fold into unique stem-loop structures. rsc.org Upon tobramycin binding, the loop region of the aptamer can undergo a significant conformational change, "zippering up" to create a specific binding pocket that encapsulates the tobramycin molecule. embopress.org This induced-fit mechanism ensures high affinity and specificity of the interaction. acs.org The binding affinity of tobramycin to its aptamers can be in the nanomolar to micromolar range. rsc.orgacs.org

Allosteric Modulation of RNA Conformational Dynamics

The binding of tobramycin to an RNA aptamer is a prime example of allosteric modulation of RNA conformation. The binding event at a specific site on the RNA induces a structural change throughout the molecule. nih.gov These "structure-switching" aptamers can be engineered to have their conformation and, consequently, their function altered upon ligand binding. nih.govacs.org This principle allows for the design of RNA-based biosensors and regulatory switches. For instance, the conformational change in an aptamer upon tobramycin binding can be transduced into a detectable signal, such as a change in fluorescence. nih.gov Aminoglycosides, in general, are known to modulate the function of various RNA molecules, including the inhibition of ribozymes and interference with RNA-protein interactions, by inducing conformational changes. nih.govembopress.org

Chemical Induction of Dimerization (CID) as a Regulatory Principle

This compound is a bifunctional molecule that can be used as a chemical inducer of dimerization (CID). CID is a powerful strategy to control biological processes by bringing two proteins or other molecules together in the presence of a small-molecule dimerizer. biorxiv.orgnih.gov In a typical CID system using this compound, one protein would be fused to a streptavidin or avidin domain, and another molecule, such as a protein or an RNA, would be designed to bind tobramycin. The addition of this compound would then mediate the formation of a ternary complex, bringing the two target molecules into proximity. biorxiv.org

This "presenter protein" strategy has been explored for regulating gene expression. biorxiv.org For example, a biotin-tobramycin conjugate can be presented by streptavidin to a tobramycin-binding RNA aptamer, leading to a high degree of cooperative binding. biorxiv.org Such systems can be engineered to control various cellular processes, including transcription and translation, by using the CID to assemble or disassemble functional protein or ribonucleoprotein complexes on demand. rsc.orgnih.gov

Ligand-Mediated Assembly of Multicomponent Biological Systems

This compound is engineered to function as a chemical inducer of dimerization (CID), a type of molecule that facilitates the assembly of multicomponent biological systems by bringing two or more distinct molecular entities into close proximity. nih.govnih.gov The conjugate's design leverages the distinct and highly specific binding properties of its two terminal moieties: the biotin group and the tobramycin group.

The biotin component binds with exceptionally high affinity to streptavidin or avidin proteins, while the tobramycin component is known to bind specifically to certain RNA sequences, particularly RNA aptamers developed for this purpose. nih.govcdnsciencepub.com A pivotal study demonstrated that a biotin-tobramycin conjugate could effectively mediate the formation of a stable, ternary complex composed of streptavidin, the conjugate itself, and a tobramycin-binding RNA aptamer. nih.gov In this system, the this compound acts as a molecular bridge, with one end anchored to the streptavidin protein and the other end capturing the target RNA.

Research has shown a significant degree of cooperativity in this assembly process. nih.gov The binding of the streptavidin-conjugate complex to the RNA aptamer was found to be much stronger than the binding of the tobramycin conjugate alone. This suggests that the protein, when recruited by the ligand, presents a composite surface that enhances both the affinity and specificity of the interaction with the target RNA. nih.gov This ligand-mediated assembly provides a powerful method for artificially controlling the association of specific proteins and RNA molecules in vitro.

Modulation of Gene Expression through RNA-Protein Engagement

The ability to force the engagement of an RNA with a specific protein opens avenues for controlling gene expression at the post-transcriptional level. The ternary complex formed by streptavidin, this compound, and a target RNA can be used as a molecular switch to modulate the biological function of the RNA. nih.gov

A key application of this strategy is the regulation of mRNA translation. nih.gov It has been demonstrated that by targeting the this compound/streptavidin complex to the 5' untranslated region (UTR) of a messenger RNA (mRNA), it is possible to inhibit translation. nih.govnih.gov The formation of this stable, bulky complex on the mRNA can physically obstruct the assembly of the 80S ribosome, thereby preventing the initiation of protein synthesis. nih.gov This targeted repression of a specific mRNA demonstrates a clear mechanism for modulating gene expression. The response can be proportional to the number of binding sites engineered into the target mRNA, allowing for a tunable level of inhibition. nih.gov This approach provides a generalizable strategy for using small-molecule ligands to recruit protein surfaces to specific mRNAs to control their expression. nih.gov

Table 1: Research Findings on Ligand-Mediated System Assembly and Gene Expression Modulation

| System Component | Description | Role in Assembly | Effect on Gene Expression | Reference |

|---|---|---|---|---|

| Ligand | This compound | Acts as a bifunctional chemical inducer of dimerization (CID), linking the protein and RNA components. | Enables the recruitment of the protein to the target mRNA. | nih.govnih.gov |

| Protein | Streptavidin | Binds with high affinity to the biotin moiety of the ligand. | Serves as the effector domain that, when recruited, sterically hinders the translational machinery. | nih.govnih.gov |

| RNA Target | mRNA with Tobramycin-binding aptamer in 5' UTR | Binds to the tobramycin moiety of the ligand, completing the ternary complex. | Its translation is specifically inhibited by the assembled RNA-protein complex. | nih.govnih.govnih.gov |

| Outcome | Cooperative formation of a stable RNA-protein complex. | Formation of the complex prevents 80S ribosome assembly on the mRNA template. | Inhibition of protein synthesis from the targeted mRNA. | nih.govnih.gov |

Role of the Amide Linkage in Ligand-Target Interactions

Firstly, the amide bond provides exceptional chemical and metabolic stability. nih.govnih.govwikipedia.org Due to resonance, the amide group is planar and resistant to hydrolysis under typical biological conditions, ensuring the integrity of the conjugate during experiments. nih.govwikipedia.org This stability is essential for the molecule to function as a reliable tool in complex biological media. nih.gov

Secondly, the amide linkage confers specific structural characteristics. Its inherent rigidity helps to define the spatial relationship and distance between the biotin and tobramycin ligands. nih.gov This controlled separation is critical, as it allows both ends of the molecule to bind to their respective macromolecular targets (streptavidin and RNA) simultaneously without significant steric hindrance. The planarity of the amide bond and the stereochemistry of the atoms involved influence the three-dimensional presentation of the two functional ends, which can impact the efficiency of target binding and the cooperativity observed in the assembly of the ternary complex. Furthermore, the amide group can participate in hydrogen bonding, potentially influencing its interaction with the local solvent environment or even with the target molecules themselves. wikipedia.org

Advanced Methodologies and Analytical Approaches Utilizing Biotinyl Tobramycin Amide

Biophysical Characterization Techniques

The unique properties of biotinyl tobramycin (B1681333) amide make it a valuable reagent for the detailed biophysical characterization of interactions between tobramycin and its biological targets, primarily ribosomal RNA (rRNA).

Electrophoretic mobility shift assays (EMSAs), also known as gel shift or gel retardation assays, are a fundamental technique for studying the interactions between proteins and nucleic acids. researchgate.netthermofisher.com The principle of EMSA is based on the observation that a nucleic acid-protein complex migrates more slowly through a non-denaturing polyacrylamide gel than the free, unbound nucleic acid. thermofisher.comlicorbio.com This results in a "shift" in the position of the nucleic acid band on the gel. activemotif.com

In the context of biotinyl tobramycin amide, EMSA can be adapted to study the binding of small molecules to RNA. While traditionally used for protein-DNA or protein-RNA interactions, the biotin (B1667282) tag allows for a modified EMSA approach. For instance, a biotinylated RNA probe can be used to study its interaction with a protein. nih.gov Conversely, while not a direct application for studying small molecule-RNA binding in a conventional EMSA, the principles of using biotin for detection are relevant. The use of biotinylated probes offers a non-radioactive and sensitive alternative for detection, often employing streptavidin conjugated to an enzyme like horseradish peroxidase (HRP) for chemiluminescent detection. ncsu.edubiocompare.com

A typical EMSA experiment to confirm a specific interaction involves several key components:

Labeled Probe: A biotin-labeled nucleic acid (DNA or RNA) containing the putative binding site. thermofisher.com

Binding Partner: The protein or, in a modified setup, the small molecule of interest.

Competitors: Unlabeled specific and non-specific nucleic acid sequences are used to demonstrate the specificity of the interaction. A specific competitor should reduce the shifted band, while a non-specific competitor should not. thermofisher.com

The following table outlines a generalized setup for an EMSA experiment to validate a protein-DNA interaction, which illustrates the principles applicable to biotin-based detection.

Table 1: Generalized EMSA Reaction Components

| Component | Control (No Protein) | Binding Reaction | Competition Reaction |

|---|---|---|---|

| Biotin-labeled Probe | + | + | + |

| Protein Extract | - | + | + |

| Unlabeled Specific Competitor | - | - | + |

| Unlabeled Non-specific Competitor | - | - | - |

This table illustrates the typical components of an EMSA experiment. The presence (+) or absence (-) of each component determines the outcome and interpretation of the gel shift.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. nih.govbio-rad.com It allows for the quantitative determination of binding kinetics (association and dissociation rates) and affinity. nih.govresearchgate.net The technology relies on the immobilization of one interacting partner (the ligand) onto a sensor chip surface, while the other partner (the analyte) flows over the surface. bio-rad.com Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, plotted as a sensorgram. japtamers.co.uk

This compound is ideally suited for SPR analysis due to the ease of immobilizing biotinylated molecules onto streptavidin-coated sensor chips. nih.govresearchgate.net This strategy offers a robust and oriented capture of the ligand. In a typical experiment, a streptavidin-coated sensor chip is used to capture this compound. Subsequently, solutions containing the target molecule, such as a specific RNA aptamer or a ribosomal subunit, are injected over the chip surface to monitor the interaction.

The high affinity of the biotin-streptavidin interaction ensures stable immobilization of the ligand. cd-bioparticles.com This setup allows for the precise measurement of the kinetic parameters of the tobramycin-RNA interaction.

Table 2: Representative SPR Analysis Parameters for a Biotinylated Ligand

| Parameter | Description | Typical Value/Range |

|---|---|---|

| Ligand | This compound | Immobilized on a streptavidin sensor chip |

| Analyte | Target RNA or protein | Injected in a concentration series |

| Association Rate (ka) | Rate of complex formation | 103 - 107 M-1s-1 |

| Dissociation Rate (kd) | Rate of complex decay | 10-5 - 10-1 s-1 |

| Equilibrium Dissociation Constant (KD) | Measure of binding affinity (kd/ka) | nM to µM range |

This table provides a general overview of the parameters measured in an SPR experiment. The specific values will vary depending on the interacting molecules.

Affinity Purification and Proteomic Profiling

The biotin tag on this compound is a powerful handle for affinity-based methods aimed at identifying and characterizing its binding partners within complex biological mixtures.

Affinity purification is a technique used to isolate a specific molecule or a complex of molecules from a heterogeneous mixture based on a highly specific binding interaction. nih.gov The extremely strong and specific interaction between biotin and streptavidin (Kd ≈ 10-14 M) makes it an ideal system for this purpose. nih.gov

In this approach, this compound is incubated with a complex biological sample, such as a cell lysate. lifetein.com.cn The tobramycin moiety binds to its cellular targets, primarily the bacterial ribosome. The resulting this compound-target complexes can then be selectively captured from the lysate using streptavidin immobilized on a solid support, such as agarose (B213101) or magnetic beads. cd-bioparticles.comnih.gov

After capture, unbound proteins and other cellular components are washed away. The bound proteins can then be eluted and identified using techniques like mass spectrometry. thermofisher.com This method allows for the identification of proteins that directly bind to tobramycin or are part of a larger complex that interacts with the antibiotic. While the interaction between biotin and streptavidin is very strong, elution can sometimes be achieved under denaturing conditions or by using specific methods that reversibly break the bond. nih.gov

Activity-based protein profiling (ABPP) is a chemical proteomics strategy that utilizes reactive chemical probes to label and characterize the functional state of entire enzyme families directly in complex proteomes. mdpi.comnih.gov ABPP probes typically consist of a reactive group that covalently binds to the active site of an enzyme and a reporter tag, such as biotin or a fluorophore, for detection and enrichment. nomuraresearchgroup.combitesizebio.com

While tobramycin itself does not form a covalent bond with its ribosomal target, the concept of using a biotinylated probe to "pull down" interacting partners is central to ABPP. This compound can be used in a similar manner to an affinity probe in what can be considered a non-covalent adaptation of the ABPP workflow.

The general workflow for an affinity-based pulldown experiment using this compound, analogous to an ABPP experiment, would involve:

Incubation: A cell lysate is incubated with this compound, allowing it to bind to its target proteins.

Enrichment: The probe-protein complexes are captured using streptavidin-coated beads. bitesizebio.com

Identification: The enriched proteins are digested, and the resulting peptides are identified by mass spectrometry. nih.gov

This approach can help to map the cellular interactome of tobramycin and potentially identify off-target interactions.

Fluorescence-Based Assays and Imaging in Research Models

This compound is a valuable reagent for developing fluorescence-based assays and for imaging applications in research models. biosynth.com The biotin tag itself is not fluorescent, but it can be readily linked to fluorescent detection systems. Fluorescence-based methods are widely used due to their high sensitivity, specificity, and versatility. nih.govmdpi.com

There are two primary strategies for using this compound in this context:

Pre-conjugation with a Fluorescent Probe: The this compound can be conjugated to a fluorescently labeled streptavidin or avidin (B1170675) molecule before being introduced to a biological system. This creates a fluorescently "tagged" tobramycin complex that can be tracked and visualized.

Post-detection with a Fluorescent Probe: The unlabeled this compound is allowed to bind to its target within a sample (e.g., bacterial cells or a specific protein). Subsequently, a fluorescently labeled streptavidin is added, which binds to the biotin tag, thereby revealing the location of the tobramycin conjugate. thermofisher.com

These assays can be used to study the uptake and accumulation of tobramycin in bacteria or to visualize its binding to specific cellular components. biosynth.comresearchgate.net For instance, researchers could use fluorescence microscopy to observe the localization of this compound within bacterial biofilms, providing insights into antibiotic penetration. biosynth.com The dual function of the molecule—tobramycin's binding to the bacterial ribosome and biotin's high-affinity tag—enables enhanced localization and visualization in research assays. biosynth.com

Fluorescence-based techniques offer several advantages, including the ability to monitor reactions continuously and the requirement for low amounts of sample. nih.gov The development of fluorescent probes with cell-membrane permeability further enhances the utility of these methods for studying processes within living cells. nih.gov

Integration in Microarray and High-Throughput Screening Platforms

The properties of this compound make it highly suitable for integration into microarray and high-throughput screening (HTS) platforms. acs.orgnih.govcam.ac.uk These technologies allow for the parallel analysis of thousands of samples, significantly accelerating research in drug discovery and molecular diagnostics. nih.govresearchgate.net

The core principle involves immobilizing this compound onto a solid surface, such as a microarray slide or the wells of a microtiter plate. cam.ac.uk This is achieved by coating the surface with streptavidin, which then captures the biotinylated compound. acs.org Once immobilized, the tobramycin molecule is presented for interaction with other molecules in a test sample.

This setup can be used for several HTS applications:

Screening for Protein Interactions: A microarray of immobilized this compound can be incubated with a complex mixture of proteins (e.g., a cell lysate) to identify proteins that bind to the antibiotic. cam.ac.uk Bound proteins can be detected using fluorescently labeled antibodies or other methods.

Aptamer Specificity Analysis: Following a SELEX experiment, individual aptamer candidates can be tested for their binding affinity and specificity in a high-throughput format. In this setup, different biotinylated aminoglycosides, including tobramycin, are immobilized in the wells of a 96-well streptavidin-coated plate. acs.orgnih.gov Each well is then incubated with a specific RNA aptamer, and the amount of bound RNA is quantified to determine binding profiles across the antibiotic panel. acs.orgnih.gov

Competitive Binding Assays: These platforms can be used to screen libraries of small molecules to find compounds that inhibit the binding of tobramycin to its known targets (e.g., the bacterial ribosome or a specific aptamer).

The miniaturization and automation inherent in microarray and HTS technologies reduce reagent consumption and allow for rapid screening of large compound libraries, making this a powerful approach for antibiotic research and development. nih.govginkgo.bio

Academic Research Applications and Future Directions of Biotinyl Tobramycin Amide

Development of Molecular Probes for Biological Systems

The unique structure of Biotinyl Tobramycin (B1681333) Amide makes it a promising candidate for the development of molecular probes to investigate complex biological processes. The biotin (B1667282) moiety serves as a highly specific tag, enabling researchers to track the tobramycin conjugate and its interactions within cellular environments.

Labeling Strategies for Proteins and Nucleic Acids in Research

Biotinyl Tobramycin Amide can be employed in labeling strategies for proteins and nucleic acids, leveraging the strong and specific interaction between biotin and streptavidin. While direct studies detailing the use of this compound for this purpose are not extensively documented, the principles of biotinylation are well-established in molecular biology.

Biotinylation is the process of covalently attaching biotin to a molecule such as a protein or a nucleic acid. lifetein.com.cn This process is rapid, specific, and the small size of the biotin molecule is unlikely to interfere with the normal function of the labeled molecule. lifetein.com.cn Biotin-labeled molecules can be used in a variety of applications, including:

Affinity Purification: Biotinylated molecules can be used to isolate and purify binding partners from complex mixtures. For example, a biotinylated protein can be immobilized on a streptavidin-coated solid support to capture interacting proteins.

Detection and Quantification: The high affinity of the biotin-streptavidin interaction allows for sensitive detection of biotinylated molecules using streptavidin conjugated to enzymes or fluorophores.

The tobramycin component of the conjugate could potentially be used to target specific RNA sequences, given that aminoglycosides are known to bind to ribosomal RNA. This could theoretically allow for the specific labeling and subsequent purification or detection of certain nucleic acid structures.

| Labeling Strategy | Description | Potential Application with this compound |

| Protein Biotinylation | Covalent attachment of biotin to proteins, typically on primary amines of lysine residues. | Targeting bacterial proteins that interact with tobramycin for purification and identification. |

| Nucleic Acid Biotinylation | Incorporation of biotin into DNA or RNA molecules, either enzymatically or chemically. | Labeling specific RNA structures that bind to the tobramycin moiety for studying RNA-drug interactions. |

Investigating Cellular Mechanisms and Pathways in In Vitro Models

The ability to target and track this compound within cellular systems provides a tool for investigating various cellular mechanisms, particularly those related to bacterial pathogenesis and antibiotic action. In in vitro models, this compound can be used to study the uptake and intracellular localization of tobramycin in bacterial cells.

Research on the effects of tobramycin on bacterial biofilms, which are communities of bacteria encased in a self-produced matrix, is an area where a biotinylated version could be particularly useful. For instance, studies have investigated the synergistic effects of tobramycin with other compounds against Pseudomonas aeruginosa biofilms in in vitro models using both prokaryotic and eukaryotic cell culture media. nih.gov A biotinylated tobramycin could be used in such models to visualize the penetration and distribution of the antibiotic within the biofilm matrix.

Furthermore, understanding the mechanisms of antibiotic resistance is a critical area of research. The development of persister cells, a subpopulation of bacteria that can survive antibiotic treatment, is a significant challenge. By using a traceable form of tobramycin, researchers could potentially follow the fate of the antibiotic in these persister cells and gain insights into the mechanisms that allow them to survive.

Engineered Biosensors for Analyte Detection

The development of sensitive and specific biosensors for the detection of antibiotics in various samples is of great importance for environmental monitoring and food safety. While there is no direct evidence of this compound being a core component of existing biosensors, the principles of its components are utilized in novel sensing platforms.

Design Principles for Novel Sensing Platforms

The design of novel biosensors for tobramycin often relies on aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets. These aptamers can be integrated into various sensing platforms, such as electrochemical or optical sensors.

A common design principle involves a "signal-on" or "signal-off" mechanism. For example, a tobramycin-responsive whole-cell micro-biosensor has been constructed by fusing a tobramycin aptamer with a hammerhead ribozyme. nih.gov In the absence of tobramycin, the aptamer domain's structure inhibits the ribozyme's catalytic activity. When tobramycin binds to the aptamer, it triggers a conformational change that activates the ribozyme, leading to a detectable signal. nih.gov

Another approach utilizes aptamers in conjunction with nanomaterials like graphene oxide or gold nanoparticles to develop sensitive fluorescent or colorimetric sensors. nih.gov In these systems, the binding of tobramycin to the aptamer disrupts the interaction between the aptamer and the nanomaterial, resulting in a change in the optical signal.

While this compound itself may not be the analyte in these sensors, the biotin tag could be used to immobilize the tobramycin-aptamer complex onto a streptavidin-coated surface, providing a stable and oriented platform for signal detection.

Contributions to Macromolecular Assembly and Systems Biology

The study of how molecules interact and organize to form complex biological structures is fundamental to understanding cellular function. While specific research on the role of this compound in macromolecular assembly is limited, studies on its components suggest potential applications.

Tobramycin itself has been shown to mediate the self-assembly of DNA nanostructures. rsc.org This suggests that the tobramycin moiety of the conjugate could be used to influence the assembly of nucleic acid-based structures. The biotin tag would provide a means to purify or visualize these assembled complexes.

In the broader context of systems biology , which aims to understand the complex interactions within biological systems, this compound could serve as a valuable probe. Systems biology approaches are increasingly being used to study antibiotic resistance. nih.govmdpi.comresearchgate.net By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build comprehensive models of how bacteria respond to antibiotics.

A traceable antibiotic like this compound could be used in these multi-omics studies to:

Identify the direct molecular targets of tobramycin in a high-throughput manner.

Pull down protein complexes that interact with the antibiotic, providing insights into the cellular machinery involved in its mechanism of action and resistance.

Correlate the localization of the antibiotic within the cell with changes in gene expression and protein abundance.

The table below summarizes the potential research applications of this compound.

| Research Area | Specific Application | Potential Contribution |

| Molecular Probes | Labeling of bacterial proteins and RNA. | Identification of tobramycin binding partners and study of RNA-drug interactions. |

| Cellular Mechanisms | Tracking antibiotic uptake and distribution in bacterial biofilms. | Understanding antibiotic penetration and resistance mechanisms in biofilms. |

| Biosensors | Immobilization of tobramycin-aptamer complexes. | Development of stable and sensitive platforms for antibiotic detection. |

| Macromolecular Assembly | Influencing the self-assembly of DNA nanostructures. | Construction of novel, functional nucleic acid-based materials. |

| Systems Biology | Affinity-based pulldown of interacting molecules in multi-omics studies. | Elucidating the complex cellular response to antibiotic treatment and mechanisms of resistance. |

Controlling Protein-RNA Interactions for Synthetic Biology

In the field of synthetic biology, the construction of novel biological circuits often relies on the precise control of gene expression at the post-transcriptional level. RNA-binding proteins (RBPs) are central to these circuits, but small molecules that can modulate protein-RNA interactions offer a complementary and potentially more dynamic control mechanism. nih.gov

This compound is conceptualized as a tool for such control. Tobramycin is known to bind to specific RNA structures, most notably the A site of the 16S ribosomal RNA (rRNA). drugbank.com This binding capability can be repurposed in synthetic RNA circuits. By designing RNA devices with tobramycin-binding aptamers, researchers can potentially regulate translation or other RNA-dependent processes. The biotin moiety on the this compound molecule provides a versatile "handle." For instance, the addition of streptavidin could act as a bulky roadblock, sterically hindering the progression of the ribosome or the binding of other proteins, thus repressing translation. This on/off control could be reversed by introducing free biotin to competitively displace the streptavidin.

Furthermore, the biotin tag can be used to anchor the RNA-protein complex to specific locations within a cell or on a synthetic scaffold, a key concept in the spatial organization of synthetic biological systems. Proximity-dependent biotinylation technologies, which use biotin ligases to map molecular interactions in living cells, provide a framework for how such tools can be applied to understand and engineer RNA-protein networks. nih.gov

Table 1: Conceptual Applications in Synthetic Biology

| Application | Mechanism | Potential Outcome |

|---|---|---|

| Tunable Repressor | This compound binds to a target RNA aptamer. Subsequent addition of streptavidin creates a steric block. | Reversible inhibition of translation or RNA processing. |

| RNA Scaffolding | The biotin tag is used to immobilize an RNA molecule (via the tobramycin-aptamer interaction) onto a streptavidin-coated surface or nanoparticle. | Spatial organization of RNA-based metabolic pathways. |

| Interaction Probing | Used as a labeled probe to affinity purify synthetic RNA-protein complexes for analysis. utmb.edu | Validation and optimization of synthetic circuit components. |

Investigating Cooperative Binding in Complex Biological Networks

Understanding the complex web of interactions between RNAs and proteins is fundamental to cell biology. This compound can serve as a chemical probe to investigate these networks. The binding of one factor to a macromolecule can influence the binding of another, a phenomenon known as cooperative binding.

Researchers can use this compound to study cooperativity in RNA-protein networks. For example, tobramycin's target, the ribosome, is a massive ribonucleoprotein complex. The binding of this compound to the 16S rRNA could be influenced by, or could itself influence, the binding of various ribosomal proteins or translation factors.

A potential experimental approach involves using this compound as bait in pull-down assays. nih.gov Cell lysates are incubated with the compound, and the resulting complexes are captured on streptavidin-coated beads. By analyzing the proteins and other RNAs that are co-purified, researchers can identify factors that bind in proximity to the tobramycin-binding site. Comparing the interactome in the presence and absence of other specific proteins or small molecules could reveal cooperative or antagonistic binding relationships. Techniques such as proximity ligation, which map interactions within a few nanometers in living cells, could be adapted to investigate how the binding of this probe alters the local molecular neighborhood. nih.gov

Innovations in Targeted Molecular Delivery Systems (Research Concepts only)

The conjugation of a therapeutic or imaging agent to a targeting moiety is a widely explored strategy in drug delivery. The this compound structure embodies this concept, with biotin as the targeting ligand and tobramycin as the cargo, although its primary application in this context is as a research tool.

Exploiting Biotin Receptors for Cellular Targeting in Research Models

Biotin is an essential vitamin that is taken up by cells via specific transporters, such as the sodium-dependent multivitamin transporter (SMVT). nih.govnih.gov Many cancer cells overexpress these transporters to meet their high metabolic demands, making biotin a popular ligand for targeting therapeutic agents to tumors. researchgate.net

This compound can be used in research models to explore this targeting strategy. biosynth.commoleculardepot.com In cell culture experiments, the uptake of the compound into cells overexpressing biotin receptors can be compared to cells with low receptor expression. The biotin moiety facilitates entry into the cell through receptor-mediated endocytosis. nih.gov This concept allows researchers to study the efficiency of biotin as a targeting ligand and the intracellular fate of its cargo. While conjugation to biotin typically involves modifying the carboxylic acid group to an amide, which may affect recognition by transporters, the strategy has been widely studied for targeted delivery. nih.govnih.gov

Table 2: Research Models for Biotin-Mediated Targeting

| Model System | Research Question | Expected Observation |

|---|---|---|

| Cancer Cell Lines (e.g., A549, HeLa) | Is uptake of this compound dependent on biotin receptor expression? researchgate.net | Higher intracellular accumulation in receptor-positive cells compared to receptor-negative cells or controls with excess free biotin. |

| In Vitro Endothelial Models | Can biotinylation target specific vascular beds for drug delivery? | Selective binding and uptake of avidin-linked cargo to endothelial cells pre-treated with a biotinylating agent. researchgate.net |

| Yeast Models | Can the binding of tobramycin to RNA be studied inside a eukaryotic cell using biotin targeting? | Successful delivery of the compound into the cell allows for probing of intracellular RNA-drug interactions. researchgate.net |

Enhancement of Cargo Delivery to Specific Cellular Compartments

Once a targeted compound enters a cell via receptor-mediated endocytosis, it is typically enclosed within an endosome. The subsequent trafficking and release of the cargo into the desired cellular compartment, such as the cytoplasm or nucleus, is a critical challenge in drug delivery.

Research concepts involving this compound can help investigate this process. By attaching fluorescent labels to either the tobramycin or a linked streptavidin molecule, researchers can use microscopy to track the compound's journey through the cell. This allows for the study of its co-localization with specific compartmental markers (e.g., for early endosomes, late endosomes, or lysosomes).

Furthermore, researchers can explore strategies to enhance endosomal escape. For example, this compound could be co-formulated with endosome-disrupting agents. The effectiveness of these agents could be quantified by measuring the amount of tobramycin that reaches its ribosomal targets in the cytoplasm, for instance, by observing changes in protein synthesis. These studies are purely conceptual and aim to understand the fundamental principles of intracellular trafficking for biotin-conjugated molecules. nih.gov

Research into Antimicrobial Mechanisms

The rise of antibiotic resistance necessitates detailed molecular-level studies of how antibiotics work and how bacteria evade them. This compound provides a valuable tool for this area of research.

Modeling Antibiotic-Target Interactions in Resistance Contexts

Tobramycin, like other aminoglycosides, functions by binding to the 16S rRNA within the 30S ribosomal subunit, which disrupts protein synthesis. drugbank.combiosynth.com Bacterial resistance to tobramycin can occur through several mechanisms, including enzymatic modification of the drug, increased efflux from the cell, and, crucially, modification of the antibiotic's target site. nih.govfrontiersin.org

This compound is an ideal probe for studying these target-site interactions. The biotin tag allows for the specific isolation of ribosomes that have bound the antibiotic.

Key Research Applications:

Comparing Binding to Susceptible vs. Resistant Ribosomes: Researchers can prepare cell extracts from both tobramycin-susceptible and tobramycin-resistant bacterial strains. By incubating these extracts with this compound and subsequently performing a streptavidin pull-down, they can quantify the amount of ribosomal RNA that is isolated. A reduced pull-down from the resistant strain could indicate that target-site modifications (e.g., methylation of the 16S rRNA) are preventing the antibiotic from binding effectively.

Identifying Resistance-Conferring Factors: In some cases, resistance may be conferred by proteins that associate with the ribosome near the tobramycin binding site. These proteins might be co-purified in a pull-down experiment, allowing for their identification by mass spectrometry.

Investigating Conformational Changes: The binding of tobramycin can induce conformational changes in its RNA target. researchgate.net The biotin handle on this compound can be used in biophysical assays (e.g., surface plasmon resonance) to immobilize the drug and study the binding kinetics and structural changes of RNA fragments derived from susceptible versus resistant bacteria. This can help model how resistance mutations alter the energy landscape of the drug-target interaction.

Table 3: Mechanisms of Tobramycin Resistance

| Resistance Mechanism | Molecular Basis | Method of Investigation with this compound |

|---|---|---|

| Target Modification | Enzymatic methylation or mutation of the 16S rRNA binding site. | Comparative pull-down assays from susceptible and resistant strains. |

| Enzymatic Inactivation | Aminoglycoside-modifying enzymes (acetyltransferases, phosphotransferases, etc.) alter the drug's structure. nih.gov | In vitro assays to see if modified drug still binds RNA target. |

| Efflux Pumps | Proteins that actively transport the antibiotic out of the bacterial cell. frontiersin.org | Does not directly involve the drug-target interaction, but the tool could be used to confirm intracellular target engagement is reduced. |

| Altered Uptake | Changes in the bacterial outer membrane permeability reduce drug entry. nih.gov | As with efflux pumps, this affects drug concentration at the target. |

Investigating Bypass Mechanisms of Resistance in Model Microorganisms

The development of antibiotic resistance is a critical area of research. Microorganisms can develop resistance to aminoglycosides like tobramycin through various mechanisms, including enzymatic modification of the antibiotic, alteration of the ribosomal target, and reduced permeability of the cell membrane. This compound can serve as a valuable tool to investigate how bacteria bypass the antimicrobial action of tobramycin.

Researchers can utilize the biotin tag on this compound to track its journey within resistant and susceptible bacterial strains. For instance, in strains suspected of having altered membrane permeability, the amount of biotinylated tobramycin that successfully enters the cell can be quantified using streptavidin-based detection methods. A lower intracellular concentration in the resistant strain compared to a susceptible one would provide evidence for a permeability-based resistance mechanism.

Furthermore, in cases of target modification, this compound can be used in affinity pull-down assays. By incubating cell lysates with the biotinylated compound and then using streptavidin-coated beads, researchers can isolate the ribosomal subunits that bind to tobramycin. Subsequent analysis of the ribosomal RNA (rRNA) and proteins can identify mutations or modifications that prevent the antibiotic from binding effectively.

A study on Pseudomonas aeruginosa demonstrated that adaptation to tobramycin can lead to the emergence of mutations in genes other than the direct target, a phenomenon known as epistasis. biorxiv.org While not using the biotinylated form, this highlights the complexity of resistance mechanisms that a tool like this compound could help unravel. For example, it could be used to probe how these secondary mutations affect the localization or binding of tobramycin within the cell.

The table below conceptualizes research findings from studies on tobramycin resistance that could be further investigated using this compound.

| Resistance Mechanism | Model Microorganism | Experimental Approach with this compound | Expected Outcome |

| Altered Membrane Permeability | Pseudomonas aeruginosa | Quantitative analysis of intracellular biotinylated tobramycin. | Lower accumulation in resistant strains. |

| Target Modification (Ribosomal) | Escherichia coli | Affinity pull-down of ribosomal components followed by sequencing. | Identification of mutations in rRNA or ribosomal proteins. |

| Enzymatic Modification | Klebsiella pneumoniae | In vitro assays with purified enzymes and biotinylated tobramycin. | Detection of modified biotinylated tobramycin via mass spectrometry. |

Modulation of Virulence Factors in Research Models (e.g., quorum sensing, biofilms)

Beyond its direct bactericidal activity, tobramycin, particularly at subinhibitory concentrations, has been shown to modulate bacterial virulence factors. nih.gov this compound can be instrumental in dissecting the molecular interactions underlying these effects.

Quorum Sensing: Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. In P. aeruginosa, QS controls the expression of numerous virulence factors. Research has indicated that subinhibitory concentrations of tobramycin can interfere with the RhlI/R quorum sensing system. nih.gov this compound could be used to investigate if tobramycin directly interacts with components of the QS machinery. For example, pull-down assays using biotinylated tobramycin could identify potential binding partners among QS regulatory proteins.

Biofilm Formation: Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to antibiotics. The effect of tobramycin on biofilm formation is complex. Some studies report that subinhibitory concentrations of aminoglycosides can induce biofilm formation in P. aeruginosa and E. coli as a defensive response. nih.govrepec.orgresearchgate.net Conversely, other research focuses on strategies to enhance tobramycin's efficacy against biofilms, for instance, by using it in combination with quorum-sensing inhibitors or by developing novel delivery systems like PEGylated tobramycin. mdpi.comresearchgate.netnih.gov

This compound can be a powerful tool in biofilm research. The biotin tag allows for the visualization of tobramycin penetration into the biofilm matrix using fluorescently labeled streptavidin. This can help researchers assess the effectiveness of different strategies aimed at improving antibiotic delivery to the embedded bacteria. Furthermore, it can be used to identify tobramycin-binding molecules within the biofilm matrix that might contribute to sequestration and reduced antibiotic efficacy.

The following table summarizes research findings on tobramycin's impact on virulence factors, where this compound could be applied for deeper mechanistic insights.

| Virulence Factor | Model Microorganism | Observed Effect of Tobramycin | Potential Application of this compound |

| Quorum Sensing | Pseudomonas aeruginosa | Inhibition of the RhlI/R system at subinhibitory concentrations. nih.gov | Identify direct binding partners of tobramycin within the QS cascade. |

| Biofilm Formation | Pseudomonas aeruginosa | Induction of biofilm formation at subinhibitory concentrations. nih.gov | Visualize tobramycin distribution within the biofilm matrix. |

| Biofilm Eradication | Pseudomonas aeruginosa | Enhanced efficacy when combined with QS inhibitors. mdpi.comresearchgate.net | Quantify tobramycin penetration in the presence of adjuvants. |

Conceptual Advancements in Chemical Genetics and Gene Regulation

Chemical genetics utilizes small molecules to perturb protein function, offering a powerful approach to study cellular processes with temporal and spatial control. This compound, as a bifunctional molecule, is well-suited for applications in chemical genetics, particularly in the precise control of cellular processes and the study of gene regulation at the level of translation.

Utilizing CIDs for Precision Control of Cellular Processes

Chemically Induced Dimerization (CID) is a technique that uses a small molecule to bring two proteins into close proximity, thereby activating a specific cellular process. nih.gov This method offers a high degree of control over cellular events. While classic CID systems often use molecules like rapamycin, the principle can be adapted using other small molecules.

In a hypothetical CID system, one fusion protein could consist of a tobramycin-binding domain (such as a specifically engineered RNA aptamer or a protein that recognizes aminoglycosides) linked to a protein of interest (e.g., an enzyme or a transcription factor). The other fusion protein would comprise a biotin-binding domain (like streptavidin or a nanobody) linked to another protein or a localization tag. The addition of this compound would then act as the chemical inducer, bringing the two fusion proteins together and triggering a desired cellular event. This would allow for the precise, reversible, and dose-dependent control of a wide range of cellular processes.

The advantages of using a this compound-based CID system would include the potential for orthogonality to existing CID systems and the ability to leverage the well-understood interactions of tobramycin with its binding partners.

Probing Translational Control and Ribosome Function in Research Contexts

Tobramycin's primary mechanism of action is the inhibition of protein synthesis by binding to the 30S ribosomal subunit. acs.org This interaction leads to the misreading of mRNA and the production of non-functional proteins. This property makes tobramycin and its derivatives excellent chemical probes for studying the intricacies of translational control and ribosome function.

This compound can be used to map the binding site of tobramycin on the ribosome with high precision. After cross-linking the biotinylated compound to the ribosome, the biotin tag can be used to isolate the tobramycin-bound ribosomal fragments for analysis. This can provide detailed structural information about the drug-target interaction.

Furthermore, this compound can be employed in studies aimed at understanding how the ribosome deals with antibiotic-induced stress. By using the biotin tag to purify ribosomes that have been stalled or have misread the mRNA in the presence of the compound, researchers can analyze the associated factors and pathways involved in ribosomal quality control. Studies have shown that tobramycin can inhibit aminoacylation of tRNA, which is a crucial step in protein synthesis, further highlighting its utility in probing translational mechanisms. nih.gov

Recent advancements in developing tobramycin-dependent riboswitches also open new avenues for research. nih.gov A riboswitch is an RNA element that can regulate gene expression upon binding to a specific ligand. A tobramycin-responsive riboswitch could be controlled by this compound, and the biotin tag could be used to study the structural changes in the RNA upon ligand binding.

The following table outlines how this compound could be used to investigate various aspects of translational control.

| Research Area | Experimental Approach | Information Gained |

| Ribosome Structure and Function | Cross-linking and affinity purification of ribosomal components. | High-resolution mapping of the tobramycin binding site. |

| Translational Fidelity | Analysis of proteins synthesized in the presence of biotinylated tobramycin. | Understanding the mechanisms of antibiotic-induced mistranslation. |

| Ribosomal Quality Control | Isolation of stalled ribosomes using the biotin tag. | Identification of factors involved in ribosome rescue pathways. |

| Riboswitch Mechanics | Probing structural changes in a tobramycin-dependent riboswitch. | Elucidation of the mechanism of ligand-induced gene regulation. |

Q & A

Q. What are the standard protocols for synthesizing and characterizing Biotinyl Tobramycin Amide in laboratory settings?

this compound is synthesized via conjugation of Tobramycin (an aminoglycoside antibiotic) with biotin through an amide bond. Key steps include:

- Chemical Synthesis : Use of coupling reagents like EDC/NHS for biotinylation, followed by purification via reverse-phase HPLC to isolate the conjugate .

- Characterization : Employ LC-MS/MS to confirm molecular weight (693.81 g/mol, C₂₈H₅₁N₇O₁₁S) and NMR for structural validation .

- Purity Assessment : Utilize thin-layer chromatography (TLC) or HPLC with UV detection (λ = 210–230 nm) to ensure >95% purity .

Q. How can researchers detect and quantify this compound in complex biological matrices?

- Streptavidin-Based Assays : Leverage biotin-streptavidin affinity (Kd ~10⁻¹⁵ M) for pull-down assays or ELISA to detect the compound in cell lysates .

- Chromatography : Use ion-pairing reversed-phase HPLC with a C18 column and mobile phases containing trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to resolve Tobramycin derivatives .

- Mass Spectrometry : High-resolution LC-MS/MS with electrospray ionization (ESI) in positive ion mode for precise quantification in serum or tissue samples .

Q. What are the primary research applications of this compound in antimicrobial studies?

- Drug Delivery Tracking : Conjugation with biotin enables visualization of cellular uptake via streptavidin-linked fluorophores in fluorescence microscopy .

- Targeted Therapy : Functionalize nanoparticles (e.g., PLGA-PEG) with this compound for site-specific delivery to biotin receptor-overexpressing bacterial biofilms .

- Mechanistic Studies : Study antibiotic resistance mechanisms by comparing the efficacy of biotinylated vs. non-biotinylated Tobramycin against Pseudomonas aeruginosa persister cells .

Advanced Research Questions

Q. How can researchers ensure site-specific biotinylation of Tobramycin to avoid heterogeneity in experimental outcomes?

- Recombinant Biotinylation : Use metabolic engineering (e.g., E. coli BirA ligase) to attach biotin to a defined lysine residue in Tobramycin fusion proteins, ensuring homogeneity .

- Click Chemistry : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate biotin derivatives (e.g., biotin-PEG4-azide) to alkyne-modified Tobramycin, minimizing off-target modifications .

Q. What experimental designs are critical for evaluating this compound’s pharmacokinetics in in vivo models?

- Dosing Strategy : Administer the compound intravenously (IV) at 5–10 mg/kg in murine models, with serial blood sampling for LC-MS/MS analysis to calculate AUC and half-life .

- Tissue Distribution : Use streptavidin-peroxidase staining on organ sections (e.g., kidney, liver) to assess biodistribution and potential nephrotoxicity .

- Control Groups : Compare with non-biotinylated Tobramycin to isolate effects of biotin conjugation on bioavailability and toxicity .

Q. How should researchers address contradictions in efficacy data between in vitro and in vivo studies?

- Biofilm Penetration Assays : Quantify compound penetration into bacterial biofilms using confocal microscopy with biotin-streptavidin-FITC labeling .

- Serum Binding Studies : Evaluate protein binding (e.g., albumin) via equilibrium dialysis, as biotinylation may alter serum interaction dynamics .

- Dosage Reconciliation : Adjust in vivo doses to account for metabolic clearance differences, using allometric scaling from in vitro IC₅₀ values .

Q. What advanced analytical methods resolve degradation products of this compound under physiological conditions?

- Forced Degradation Studies : Expose the compound to acidic (pH 3.0), alkaline (pH 9.0), and oxidative (H₂O₂) conditions, followed by LC-HRMS to identify breakdown products (e.g., hydrolyzed biotin or Tobramycin fragments) .

- Stability-Indicating Assays : Develop a validated UPLC method with a BEH C18 column (1.7 µm) and gradient elution to separate degradation impurities .

Q. What strategies optimize the stability of this compound in long-term storage?

- Lyophilization : Store the compound as a lyophilized powder at -80°C under argon to prevent oxidation and hydrolysis .

- Buffering : Reconstitute in phosphate-buffered saline (PBS, pH 7.4) with 0.01% sodium azide to inhibit microbial growth during short-term storage .

Q. How can researchers validate the specificity of this compound in protein interaction studies?

Q. What computational tools aid in predicting the binding affinity of this compound to bacterial targets?

- Molecular Docking : Use AutoDock Vina to model interactions between the Tobramycin moiety and the 16S rRNA A-site (PDB ID: 1J7T) .

- MD Simulations : Perform GROMACS simulations to assess conformational stability of the biotin-Tobramycin linker in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products